(2,2-Diethoxy-1-methylcyclobutyl)methanol
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Overview
Description
(2,2-Diethoxy-1-methylcyclobutyl)methanol is an organic compound with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a methanol group and two ethoxy groups, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxy-1-methylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylcyclobutanol with diethyl ether in the presence of an acid catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under specific temperature and pressure conditions to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
(2,2-Diethoxy-1-methylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Diethoxy-1-methylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- (2,2-Diethoxycyclobutyl)methanol
- (1-Methyl-2,2-diethoxycyclobutyl)methanol
- (2,2-Diethoxy-1-ethylcyclobutyl)methanol
Comparison: (2,2-Diethoxy-1-methylcyclobutyl)methanol is unique due to its specific substitution pattern on the cyclobutane ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for distinct applications in research and industry .
Biological Activity
(2,2-Diethoxy-1-methylcyclobutyl)methanol is an organic compound with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol. Its unique structure, featuring a cyclobutane ring substituted with diethoxy and methyl groups, positions it as a potential candidate for various biological applications. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the reaction of 1-methylcyclobutanol with diethyl ether in the presence of an acid catalyst. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which can modify its biological properties.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in biological systems. These interactions may alter enzyme activity or receptor signaling pathways, leading to various biochemical outcomes. However, detailed studies on its molecular targets are essential to fully elucidate its mechanism of action.
Biological Activity
Research into the biological activity of this compound has indicated several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory activities in vitro by inhibiting pro-inflammatory cytokines, suggesting that this compound could possess similar effects.
- Enzyme Inhibition : There is potential for this compound to act as an enzyme inhibitor. Similar compounds have been reported to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial activity of various diethoxy-substituted cyclobutane derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on bacterial growth compared to control groups.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related compounds showed that certain diethoxy derivatives could significantly reduce inflammation markers in cell cultures. This suggests that this compound may also exert similar effects through modulation of inflammatory pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2,2-diethoxy-1-methylcyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-4-12-10(13-5-2)7-6-9(10,3)8-11/h11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOEDGBAUGEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1(C)CO)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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